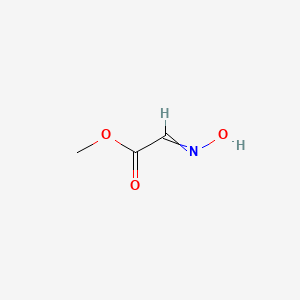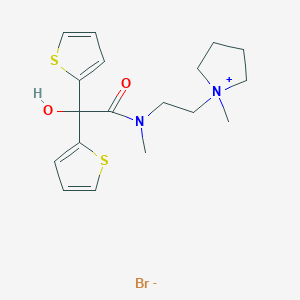![molecular formula C17H9NO2 B14684355 Naphtho[2,3-f]quinoline-7,12-dione CAS No. 30763-34-9](/img/structure/B14684355.png)
Naphtho[2,3-f]quinoline-7,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[2,3-f]quinoline-7,12-dione is a heterocyclic compound that belongs to the class of quinoline derivatives It is characterized by a fused ring system consisting of a naphthalene ring and a quinoline ring, with two ketone groups at positions 7 and 12
准备方法
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoline-7,12-dione can be synthesized through several synthetic routes. One common method involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid, yielding 2,3-disubstituted this compound derivatives . Another approach includes the reaction of 2-aminoanthraquinone with sodium nitrite in water to form 2-amino-1-nitroanthraquinone, which is then reacted with cyanoacetamide in dimethylformamide in the presence of piperidine to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of heterogeneous catalysts, such as propylsulfonic acid functionalized nanozeolite clinoptilolite, to facilitate the condensation reactions .
化学反应分析
Types of Reactions: Naphtho[2,3-f]quinoline-7,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with benzenesulfinic acid to form 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines . Additionally, it can participate in palladium-catalyzed C–N bond-forming amination reactions to produce donor-acceptor systems involving electron donor triarylamines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzenesulfinic acid, cyanoacetamide, and various benzil compounds. Reaction conditions often involve the use of solvents such as glacial acetic acid and dimethylformamide, as well as catalysts like piperidine and propylsulfonic acid functionalized nanozeolite clinoptilolite .
Major Products Formed: The major products formed from the reactions of this compound include 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines and various donor-acceptor systems involving electron donor triarylamines .
科学研究应用
Naphtho[2,3-f]quinoline-7,12-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds and donor-acceptor systems . In biology, it has been studied for its potential antiviral, anticancer, and antibacterial properties . In medicine, it is being investigated as a potential therapeutic agent for the treatment of cardiac and neurodegenerative disorders due to its ability to inhibit apoptosis signal-regulating kinase 1 (ASK1) . In industry, it is used in the development of electroluminescent materials and organic optoelectronic devices .
作用机制
The mechanism of action of naphtho[2,3-f]quinoline-7,12-dione involves its interaction with molecular targets and pathways within cells. One key target is apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in the regulation of apoptosis and cellular stress responses . By inhibiting ASK1, this compound can modulate apoptotic pathways and potentially provide therapeutic benefits in the treatment of various diseases.
相似化合物的比较
Similar Compounds: Similar compounds to naphtho[2,3-f]quinoline-7,12-dione include naphtho[2,3-f]quinoxaline-7,12-dione, anthra-ptereidine-7,12-dione, and triazolopyridine derivatives . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness: this compound is unique due to its specific structural features, which include a fused naphthalene-quinoline ring system with ketone groups at positions 7 and 12
属性
CAS 编号 |
30763-34-9 |
|---|---|
分子式 |
C17H9NO2 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
naphtho[3,2-f]quinoline-7,12-dione |
InChI |
InChI=1S/C17H9NO2/c19-16-10-4-1-2-5-11(10)17(20)15-12-6-3-9-18-14(12)8-7-13(15)16/h1-9H |
InChI 键 |
LNSMQYWAGFMSTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
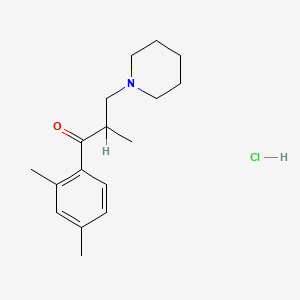

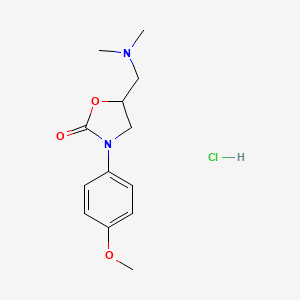
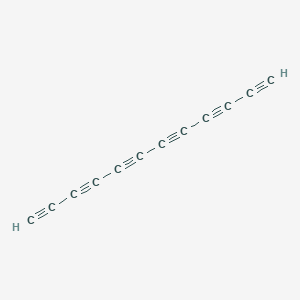
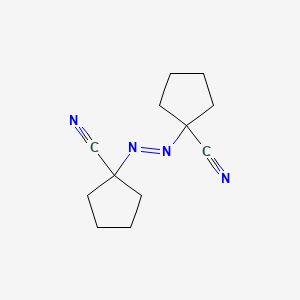
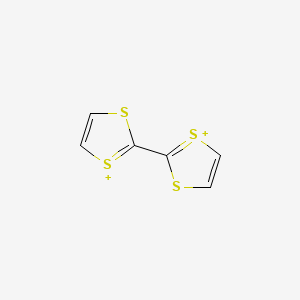
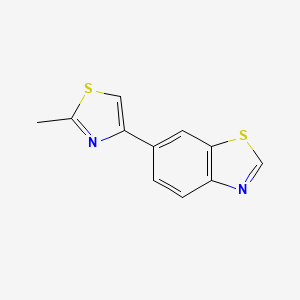
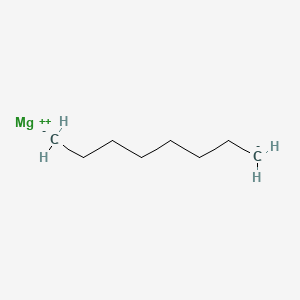
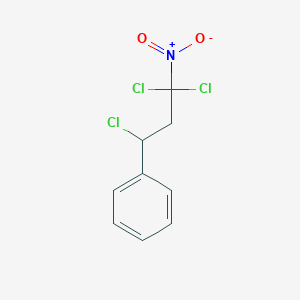
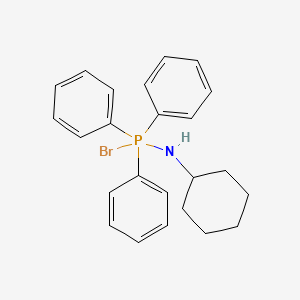
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
